molecular formula C14H11BrN2O2 B8343142 2-bromo-3-(1-methyl-1H-indol-3-yl)-N-methylmaleimide CAS No. 133053-45-9

2-bromo-3-(1-methyl-1H-indol-3-yl)-N-methylmaleimide

Cat. No. B8343142
CAS RN: 133053-45-9
M. Wt: 319.15 g/mol
InChI Key: SXTNKNUQBVHICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-3-(1-methyl-1H-indol-3-yl)-N-methylmaleimide is a useful research compound. Its molecular formula is C14H11BrN2O2 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-3-(1-methyl-1H-indol-3-yl)-N-methylmaleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-3-(1-methyl-1H-indol-3-yl)-N-methylmaleimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

133053-45-9

Product Name

2-bromo-3-(1-methyl-1H-indol-3-yl)-N-methylmaleimide

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

3-bromo-1-methyl-4-(1-methylindol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C14H11BrN2O2/c1-16-7-9(8-5-3-4-6-10(8)16)11-12(15)14(19)17(2)13(11)18/h3-7H,1-2H3

InChI Key

SXTNKNUQBVHICU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)N(C3=O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (140 mg, 0.98 mmol) and methyl iodide (0.06 mL, 0.98 mmol) were added under ice cooling to 2-bromo-3-(1H-indol-3-yl)-N-methylmaleimide (100 mg, 0.33 mmol) synthesized according to a known method (Tetrahedron, Vol. 44, p. 2887, 1988) and dissolved in DMF (5 mL), and the whole was stirred for 2 hours. The reaction mixture was warmed to room temperature, added with saturated aqueous sodium chloride solution, and extracted with ethyl acetate. The extract was dried over sodium sulfate, and then concentrated under reduced pressure. The residue was purified by column chromatography over silica gel (ethyl acetate:n-hexane=1:1) to obtain 2-bromo-3-(1-methyl-1H-indol-3-yl)-N-methylmaleimide (99 mg, 95.1%) as red solids.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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